

# A Comparative Guide to the Biocompatibility of DINCH-Plasticized Medical Devices

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                  |
|----------------|--------------------------------------------------|
| Compound Name: | Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate |
| Cat. No.:      | B065447                                          |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical aspect of medical device development, with biocompatibility being a paramount consideration. For decades, di(2-ethylhexyl) phthalate (DEHP) has been the go-to plasticizer for flexible polyvinyl chloride (PVC) medical devices. However, concerns over its potential health risks have spurred the development and adoption of alternative plasticizers. This guide provides an objective comparison of the biocompatibility of medical devices plasticized with 1,2-cyclohexanedicarboxylic acid, diisononyl ester (DINCH), a prominent DEHP alternative, against other common plasticizers. The information herein is supported by experimental data to aid in informed material selection for a new generation of safer medical devices.

## Executive Summary

This guide compares the biocompatibility of DINCH with several other plasticizers commonly used in medical devices:

- DEHP: The traditional phthalate plasticizer, now facing regulatory scrutiny.
- TOTM (Tris(2-ethylhexyl) trimellitate): A high-molecular-weight alternative.
- DOTP (Diethyl terephthalate): A non-ortho-phthalate alternative.

- ATBC (Acetyl tributyl citrate): A bio-based alternative.
- DEHA (Bis(2-ethylhexyl) adipate): An adipate-based plasticizer.

The comparison focuses on key biocompatibility endpoints, including cytotoxicity and hemocompatibility, supported by quantitative data from in vitro studies. Detailed experimental protocols for these assessments are also provided to ensure transparency and reproducibility.

## Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the biocompatibility profiles of DINCH and its alternatives.

### Table 1: In Vitro Cytotoxicity Comparison

This table presents the percentage of cell viability of L929 murine fibroblast cells after 7 days of exposure to different plasticizers at various concentrations. A reduction in cell viability below 70% is generally considered a cytotoxic effect according to ISO 10993-5[1].

| Plasticizer | Concentration (mg/mL) | Cell Viability (%)       | Cytotoxic Effect (per ISO 10993-5) |
|-------------|-----------------------|--------------------------|------------------------------------|
| DINCH       | 0.05                  | < 50%                    | Yes                                |
| 0.1         | ~0%                   | Yes                      |                                    |
| DEHP        | 0.05                  | < 50%                    | Yes                                |
| 0.1         | ~0%                   | Yes                      |                                    |
| TOTM        | 0.1                   | No significant reduction | No                                 |
| DEHA        | 0.1                   | No significant reduction | No                                 |
| ATBC        | 0.1                   | Potentially Toxic        | Yes                                |

Data sourced from a comparative in vitro cytotoxicity study on L929 cells. The study indicated that DEHP, ATBC, and DINCH are considered potentially toxic under the EN 10993-5

standard[2]. Another study showed that at the highest concentration of 0.1 mg/mL, DEHP, DINP, and DINCH were cytotoxic, while TOTM and its metabolite were not[3]. DEHA showed no cytotoxicity at this concentration[2].

## Table 2: Hemocompatibility - In Vitro Hemolysis

The following table provides a qualitative and quantitative comparison of the hemolytic potential of various plasticizers. A hemolysis rate of less than 2% is considered acceptable for many applications[4].

| Plasticizer | Hemolysis Suppression Effect (relative to DEHP) | Hemolytic Ratio (%) after 10 weeks (in PVC sheets) | Leached Amount (µg/mL) |
|-------------|-------------------------------------------------|----------------------------------------------------|------------------------|
| DINCH       | Almost equal to DEHP                            | 9.2 - 12.4%                                        | 26.1 - 36.5            |
| DEHP        | -                                               | 10.9%                                              | 53.1                   |
| DOTP        | Almost equal to DEHP                            | 5.2 - 7.8%                                         | 78.4 - 150             |
| TOTM        | Not observed                                    | -                                                  | -                      |
| ATBC        | Not observed                                    | -                                                  | -                      |
| DEHA        | Not observed                                    | -                                                  | -                      |

Data from a screening study on the hemolysis suppression effect of alternative plasticizers. The study found that DINCH and DOTP exhibited a hemolysis suppression effect nearly equal to DEHP[5]. The hemolytic ratios and leached amounts are from the same study where PVC sheets containing the plasticizers were incubated with red cell concentrates[5]. For blood storage applications, DINCH is considered a good alternative to DEHP for avoiding hemolysis[4].

## Experimental Protocols

### In Vitro Cytotoxicity Assessment (based on ISO 10993-5)

This protocol outlines a common method for evaluating the cytotoxicity of medical device materials using an extract-based method.

- **Sample Preparation:** The test material (e.g., PVC plasticized with DINCH or an alternative) is extracted in a cell culture medium (e.g., MEM) at a ratio of material surface area or mass to medium volume (e.g., 3 cm<sup>2</sup> or 0.2 g per mL) for 24 hours at 37°C.
- **Cell Culture:** L929 mouse fibroblast cells are cultured in flasks until they form a near-confluent monolayer.
- **Exposure:** The culture medium is replaced with the prepared extracts of the test and control materials.
- **Incubation:** The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.
- **Evaluation:**
  - **Qualitative (Morphological):** Cells are examined microscopically for changes in morphology, such as rounding, shrinking, or lysis. A reactivity score from 0 (no reactivity) to 4 (severe reactivity) is assigned.
  - **Quantitative (Cell Viability):** A quantitative assay, such as the MTT or XTT assay, is performed. These assays measure the metabolic activity of the cells, which correlates with the number of viable cells. The results are expressed as a percentage of the viability of cells cultured with a negative control medium. A reduction in cell viability by more than 30% is considered a cytotoxic effect.

## **Hemocompatibility Assessment: In Vitro Hemolysis (based on ASTM F756)**

This protocol describes a method for assessing the hemolytic properties of materials intended for contact with blood.

- **Blood Preparation:** Freshly drawn, anticoagulated human or rabbit blood is used. The blood is diluted with a buffered saline solution (e.g., PBS) to a specific hemoglobin concentration.
- **Sample Preparation:** The test material is prepared with a defined surface area.
- **Exposure (Direct Contact Method):**

- The test material is placed in direct contact with the diluted blood in a test tube.
- Positive (e.g., water) and negative (e.g., polyethylene) controls are prepared similarly.
- The tubes are incubated at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
- Analysis:
  - After incubation, the samples are centrifuged to separate the plasma.
  - The concentration of free hemoglobin in the plasma is measured spectrophotometrically.
  - The percentage of hemolysis is calculated relative to the positive control (representing 100% hemolysis).
- Acceptance Criteria: The hemolytic index is categorized based on the percentage of hemolysis. For many devices, a hemolytic percentage below 2% is considered non-hemolytic.

## Signaling Pathways and Molecular Interactions

The biological activity of some plasticizers and their metabolites is linked to their interaction with nuclear receptors, which can modulate gene expression related to metabolism and endocrine function. One of the key pathways implicated is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

## PPAR Signaling Pathway and Plasticizer Interaction



[Click to download full resolution via product page](#)

Caption: PPAR signaling pathway activation by plasticizer metabolites.

Plasticizers like DEHP and DINCH can be metabolized in the body to form active monoesters, such as mono(2-ethylhexyl) phthalate (MEHP) and cyclohexane-1,2-dicarboxylic acid monoisononyl ester (MINCH), respectively. These metabolites can act as ligands for PPARs, particularly PPAR $\gamma$ . The binding of these metabolites to PPAR $\gamma$  leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and adipogenesis, which can lead to endocrine-disrupting effects. Studies have shown that both MEHP and MINCH can bind to and activate PPAR $\gamma$ [\[2\]](#).

## Experimental Workflow for Biocompatibility Assessment



[Click to download full resolution via product page](#)

Caption: General workflow for biocompatibility assessment of medical device materials.

The biocompatibility assessment of a new medical device material follows a structured workflow, beginning with material characterization and a thorough risk assessment based on

existing literature. This informs the development of a specific test plan, which typically includes in vitro cytotoxicity and hemocompatibility testing as foundational assessments. Depending on the nature of the device and its intended use, further in vitro and in vivo tests may be required. The data from all tests are then analyzed and compiled into a comprehensive biocompatibility report, which is crucial for regulatory submissions and making final decisions on material selection.

## Conclusion

The move away from DEHP in medical devices has led to the emergence of several alternative plasticizers, each with its own biocompatibility profile. DINCH presents itself as a viable alternative, particularly in applications where low hemolysis is critical. However, in vitro cytotoxicity data suggests that at higher concentrations, DINCH can exhibit cytotoxic effects comparable to DEHP. In contrast, TOTM and DEHA appear to have a more favorable cytotoxicity profile.

The choice of a plasticizer is a multifactorial decision that must balance biocompatibility with the physical and chemical properties required for the specific medical device application. This guide provides a comparative overview to assist researchers and developers in navigating the complex landscape of plasticizer selection, ultimately contributing to the development of safer and more effective medical devices. It is crucial to conduct thorough, application-specific testing to ensure the safety and efficacy of any new material intended for medical use.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. packtox.fr [packtox.fr]
- 3. In vitro cytotoxic effects of DEHP-alternative plasticizers and their primary metabolites on a L929 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrumplastics.com [spectrumplastics.com]
- 5. Understanding Medical Device Biocompatibility: A Complete Tutorial on Testing Methods [bioaccessla.com]
- To cite this document: BenchChem. [A Comparative Guide to the Biocompatibility of DINCH-Plasticized Medical Devices]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b065447#biocompatibility-assessment-of-dinch-plasticized-medical-devices>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)